6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone
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Overview
Description
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazolinone core, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazolinone ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzoxazolinone core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: A simpler analog without the piperazine and fluorophenyl groups.
6-Methoxy-2-benzoxazolinone: A derivative with a methoxy group at the 6-position.
4-(p-Fluorophenyl)piperazine: A compound containing the piperazine and fluorophenyl groups but lacking the benzoxazolinone core.
Uniqueness
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the benzoxazolinone core, piperazine ring, and fluorophenyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
82211-65-2 |
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Molecular Formula |
C21H22FN3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H22FN3O3/c1-14(20(26)15-3-8-18-19(13-15)28-21(27)23(18)2)24-9-11-25(12-10-24)17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
XURYNEOLLZZKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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